N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE
Description
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Properties
IUPAC Name |
N-(6-cyano-1,3-benzodioxol-5-yl)-4-methoxy-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S/c1-28-17-6-5-14(10-20(17)31(26,27)24-7-3-2-4-8-24)21(25)23-16-11-19-18(29-13-30-19)9-15(16)12-22/h5-6,9-11H,2-4,7-8,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFPSRVDNFPVQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2C#N)OCO3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps, including the formation of the benzodioxole core, introduction of the cyano group, and subsequent functionalization with methoxy and piperidine-1-sulfonyl groups. Common reagents and conditions might include:
Formation of Benzodioxole Core: This can be achieved through cyclization reactions involving catechol derivatives.
Introduction of Cyano Group: Nitrile formation can be done using cyanation reactions with reagents like potassium cyanide (KCN) or copper(I) cyanide (CuCN).
Functionalization: Methoxylation and sulfonylation reactions can be carried out using methanol and sulfonyl chlorides, respectively.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and process intensification techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the methoxy group to form corresponding aldehydes or acids.
Reduction: Reduction of the cyano group to form amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce primary amines.
Scientific Research Applications
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE could have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE would depend on its specific molecular targets and pathways. It might interact with enzymes, receptors, or other proteins to exert its effects. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXYBENZAMIDE: Lacks the piperidine-1-sulfonyl group.
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE: Lacks the methoxy group.
Uniqueness
The presence of both the methoxy and piperidine-1-sulfonyl groups in N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE might confer unique chemical and biological properties, such as enhanced binding affinity to specific targets or improved solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
